2-Fluoroethyl 3-piperidinyl ether hydrochloride 2-Fluoroethyl 3-piperidinyl ether hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220033-02-2
VCID: VC2931457
InChI: InChI=1S/C7H14FNO.ClH/c8-3-5-10-7-2-1-4-9-6-7;/h7,9H,1-6H2;1H
SMILES: C1CC(CNC1)OCCF.Cl
Molecular Formula: C7H15ClFNO
Molecular Weight: 183.65 g/mol

2-Fluoroethyl 3-piperidinyl ether hydrochloride

CAS No.: 1220033-02-2

Cat. No.: VC2931457

Molecular Formula: C7H15ClFNO

Molecular Weight: 183.65 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoroethyl 3-piperidinyl ether hydrochloride - 1220033-02-2

Specification

CAS No. 1220033-02-2
Molecular Formula C7H15ClFNO
Molecular Weight 183.65 g/mol
IUPAC Name 3-(2-fluoroethoxy)piperidine;hydrochloride
Standard InChI InChI=1S/C7H14FNO.ClH/c8-3-5-10-7-2-1-4-9-6-7;/h7,9H,1-6H2;1H
Standard InChI Key XFCWHCXTVGJLAQ-UHFFFAOYSA-N
SMILES C1CC(CNC1)OCCF.Cl
Canonical SMILES C1CC(CNC1)OCCF.Cl

Introduction

Chemical Properties and Structure

2-Fluoroethyl 3-piperidinyl ether hydrochloride exhibits specific chemical and physical properties that define its behavior in various research applications. The structural composition features a piperidine ring with a fluoroethyl ether substituent at the 3-position, forming a hydrochloride salt.

Physical and Chemical Characteristics

Table 1 summarizes the key physical and chemical properties of 2-Fluoroethyl 3-piperidinyl ether hydrochloride:

PropertyValue
CAS Number1220033-02-2
Molecular FormulaC₇H₁₅ClFNO
Molecular Weight183.65 g/mol
IUPAC Name3-(2-fluoroethoxy)piperidine;hydrochloride
AppearanceLiquid
Assay99.0%

The compound's structural features include a piperidine ring with a nitrogen heteroatom, a fluoroethyl ether substituent at the 3-position, and a hydrochloride salt formation. The presence of the fluorine atom contributes to the compound's stability and lipophilicity characteristics, which can influence its pharmacokinetic properties in biological systems .

Synthesis Methods

The synthesis of 2-Fluoroethyl 3-piperidinyl ether hydrochloride typically follows established procedures for creating ether linkages on piperidine rings.

General Synthetic Route

The synthesis of 2-Fluoroethyl 3-piperidinyl ether hydrochloride typically involves the reaction of 3-piperidinol with 2-fluoroethyl chloride in the presence of a base, such as sodium hydroxide, under reflux conditions to form the ether linkage. The product is then converted into its hydrochloride salt form through treatment with hydrochloric acid.

This synthetic approach offers several advantages, including:

  • Relatively straightforward reaction conditions

  • Accessible starting materials

  • Predictable stereochemistry

  • Good yields when optimized

Alternative Synthesis Strategies

In related fluoroethyl compound syntheses, researchers have employed various methods including:

  • Use of 2-fluoroethyl tosylate ([18F]FETs) as a fluoroethylating agent, which is particularly common in radiochemical applications

  • Reaction of sodium salts of piperidine derivatives with fluoroethyl halides

  • Palladium-catalyzed hydrogenation of fluoropyridines, which provides access to various fluorinated piperidines with controlled stereochemistry

These methodologies may be adapted for the specific synthesis of 2-Fluoroethyl 3-piperidinyl ether hydrochloride, potentially offering improved yields or selectivity.

Biological Activity and Applications

Research Applications

The primary application of 2-Fluoroethyl 3-piperidinyl ether hydrochloride is in research and development contexts. The compound is specifically designated for scientific investigation purposes, to be used by or under the direct supervision of technically qualified individuals .

Several research contexts where this compound or related fluoroethyl derivatives find application include:

  • As building blocks for developing more complex pharmaceutical compounds

  • In structure-activity relationship studies to understand the influence of fluorination

  • As intermediates in the synthesis of positron emission tomography (PET) imaging agents, particularly when prepared with radioactive fluorine-18

  • As probe compounds to study biological receptors and enzyme systems

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard classifications indicate that the compound can cause irritation to the skin, eyes, and respiratory system .

StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Comparison with Similar Compounds

To better understand the position of 2-Fluoroethyl 3-piperidinyl ether hydrochloride within its chemical family, it is useful to compare it with structurally related compounds.

Table 4: Comparison of 2-Fluoroethyl 3-piperidinyl ether hydrochloride with Similar Compounds

CompoundCAS NumberMolecular Weight (g/mol)Molecular FormulaNotable Differences
2-Fluoroethyl 3-piperidinyl ether hydrochloride1220033-02-2183.65C₇H₁₅ClFNOSubstitution at 3-position
2-Fluoroethyl 4-piperidinyl ether hydrochloride1220033-03-3183.65C₇H₁₅ClFNOSubstitution at 4-position
2-Bromophenyl 3-piperidinyl ether hydrochloride1220037-18-2292.60C₁₁H₁₅BrClNOContains bromophenyl group

The positional isomer 2-Fluoroethyl 4-piperidinyl ether hydrochloride differs only in the position of the fluoroethyl ether substituent on the piperidine ring. Despite their structural similarity, this positional difference can lead to significant variations in biological activity and binding affinity to different receptors or enzymes .

The 2-Bromophenyl 3-piperidinyl ether hydrochloride represents a more significant structural variation, with a bromophenyl group replacing the fluoroethyl group. This substitution substantially increases the molecular weight and alters the compound's lipophilicity and electronic properties, likely resulting in different biological activities .

Current Research and Future Directions

Applications in Pharmaceutical Research

The development and investigation of fluorinated compounds such as 2-Fluoroethyl 3-piperidinyl ether hydrochloride continue to be an active area of research in medicinal chemistry. Fluorinated piperidines have demonstrated value in various therapeutic contexts:

  • As building blocks for complex pharmaceutical compounds targeting neurological disorders

  • As components in antipsychotic, antidepressant, and analgesic drug candidates

  • As structural elements in compounds targeting specific receptor systems

Applications in Radiochemistry

A particularly promising research direction involves the development of fluorine-18 labeled analogs of compounds like 2-Fluoroethyl 3-piperidinyl ether hydrochloride for use in positron emission tomography (PET) imaging. The incorporation of fluorine-18 allows for non-invasive imaging of biological processes and has applications in:

  • Neuroscience research for visualizing receptor distributions

  • Drug development for tracking compound biodistribution

  • Clinical diagnostics for various diseases

For instance, similar fluoroethyl compounds have been investigated as components of PET radioligands for the vesicular acetylcholine transporter (VAChT) and other neurological targets .

Synthetic Method Development

Ongoing research focuses on developing improved synthetic methods for fluorinated compounds like 2-Fluoroethyl 3-piperidinyl ether hydrochloride:

  • More efficient fluoroethylation procedures with higher yields

  • Stereoselective synthesis approaches for controlling the configuration of the piperidine ring

  • Catalytic methods for introducing fluorine and fluoroethyl groups

  • Green chemistry approaches with reduced environmental impact

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